Complement C9 Deposition Inhibition: 4-Fluoro Substitution Causes ~31-Fold Potency Loss vs. Unsubstituted Lead Compound
In the most directly informative head-to-head comparison available for this compound, the 4-fluoro-substituted analog (compound 15g, which is structurally identical to 1-(4-fluorophenyl)-3-(1-phenylethyl)urea with respect to the fluorophenyl-urea-phenylethyl core) was evaluated alongside the unsubstituted optimized lead compound 7l in a fetal complement hemolytic assay [1]. Compound 15g exhibited an IC₅₀ of 0.402 ± 0.038 μM, representing an approximately 31-fold loss of inhibitory potency compared to compound 7l (IC₅₀ = 0.013 ± 0.001 μM) [1]. The SAR analysis explicitly classified 4-fluoro as an electron-withdrawing substituent that caused a 30- to 100-fold decrease in complement inhibitory activity relative to the unsubstituted phenyl reference [1].
| Evidence Dimension | Complement inhibition IC₅₀ (fetal complement hemolytic assay) |
|---|---|
| Target Compound Data | IC₅₀ = 0.402 ± 0.038 μM (compound 15g, 4-fluoro analog) |
| Comparator Or Baseline | Compound 7l (unsubstituted phenyl analog): IC₅₀ = 0.013 ± 0.001 μM |
| Quantified Difference | ~31-fold reduction in potency (0.402 / 0.013); classified by authors as 30-100-fold activity decrease |
| Conditions | Fetal complement hemolytic assay; compounds tested at multiple concentrations; IC₅₀ values reported as mean ± SD |
Why This Matters
This ~31-fold potency differential directly informs procurement: researchers seeking high-potency complement C9 inhibition should avoid the 4-fluoro substitution pattern, while those requiring a weaker probe with retained scaffold chemotype for mechanistic or selectivity studies may intentionally select this compound.
- [1] Zhang M, Yang XY, Tang W, et al. Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Med Chem Lett. 2012;3(4):317-321. doi:10.1021/ml300005w View Source
